molecular formula C13H17N3 B15399417 2-Piperidin-1-ylmethyl-1H-benzoimidazole CAS No. 50365-34-9

2-Piperidin-1-ylmethyl-1H-benzoimidazole

Cat. No.: B15399417
CAS No.: 50365-34-9
M. Wt: 215.29 g/mol
InChI Key: VBHJBDZRUQCCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidin-1-ylmethyl-1H-benzoimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a piperidine moiety via a methylene linker. Benzimidazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The piperidine group enhances lipophilicity and modulates receptor interactions, making this compound a candidate for drug development. Structural analogs of this compound are often studied for their binding affinities to targets such as histamine receptors and ion channels .

Properties

CAS No.

50365-34-9

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C13H17N3/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13/h2-3,6-7H,1,4-5,8-10H2,(H,14,15)

InChI Key

VBHJBDZRUQCCBW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Structural Features
2-Piperidin-1-ylmethyl-1H-benzimidazole C₁₃H₁₇N₃ 215.30 Not reported Benzimidazole + piperidine (C1 linker)
1-(2-Piperidinoethyl)-1H-benzimidazole C₁₄H₁₉N₃ 229.33 Not reported Benzimidazole + piperidine (C2 linker)
2-(Piperidin-4-yl)-1H-benzimidazole C₁₂H₁₅N₃ 201.27 441.3 Piperidine attached at C4 position
N-(Piperidin-4-yl)-1H-benzimidazol-2-amine C₁₂H₁₆N₄ 216.29 Not reported Piperidine linked via amine group

Notes:

  • Substitution at the piperidine C4 position (as in 2-(Piperidin-4-yl)-1H-benzimidazole) alters molecular planarity, affecting crystallographic packing .

Pharmacological Activity

  • Receptor interactions : Piperidine-containing benzimidazoles exhibit affinity for histamine H1/H4 receptors, with linker length influencing selectivity . Ethyl-linked derivatives may enhance hydrophobic interactions with receptor pockets compared to methyl-linked variants .
  • Antimicrobial activity: Fluorobenzyl-substituted analogs (e.g., Ethyl-4-(1-(4-fluorobenzyl)-1H-benzimidazol-2-ylamino)piperidine-1-carboxylate) demonstrate enhanced activity due to electron-withdrawing groups .
  • Structural-activity relationships : Bulkier substituents (e.g., tert-butyl groups in ) improve metabolic stability but may reduce solubility .

Crystallographic and Conformational Analysis

  • Bond lengths and angles: In 1-(2-Piperidinoethyl)-1H-benzimidazole, the piperidine ring adopts a chair conformation, with N–C bond lengths of 1.47–1.49 Å, typical for aliphatic amines .
  • Software tools : SHELX programs are widely used for resolving crystal structures of benzimidazole derivatives, ensuring accurate bond parameter calculations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Piperidin-1-ylmethyl-1H-benzoimidazole, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling piperidine derivatives with benzimidazole precursors. For example, alkylation of 1H-benzimidazole with a piperidine-containing alkyl halide under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) using a base like K₂CO₃ . Optimization includes varying reaction temperatures (80–120°C), catalyst screening (e.g., phase-transfer catalysts), and purification via silica gel column chromatography with eluents such as ethyl acetate/hexane mixtures .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-Piperidin-1-ylmethyl-1H-benzoimidazole?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identify N-H stretching (~3200 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) in the benzimidazole core .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, and N percentages (e.g., C: ~65%, H: ~7%, N: ~20%) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~258) .

Q. What structural features of 2-Piperidin-1-ylmethyl-1H-benzoimidazole contribute to its biological activity?

  • Methodology : The piperidine moiety enhances lipophilicity and membrane permeability, while the benzimidazole core allows π-π stacking interactions with biological targets. Comparative studies using analogs with varying substituents (e.g., methyl vs. phenyl groups on piperidine) can elucidate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of 2-Piperidin-1-ylmethyl-1H-benzoimidazole with therapeutic targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes or receptors. For example, docking into the ATP-binding pocket of kinases using a rigid receptor and flexible ligand model. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with catalytic residues (e.g., Lys101 in target proteins) .

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound?

  • Methodology :

  • Assay Validation : Reproduce experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines for consistency .
  • Data Normalization : Use IC₅₀ values adjusted for solvent effects (e.g., DMSO ≤ 0.1% v/v) .

Q. What strategies improve yields in multi-step syntheses of 2-Piperidin-1-ylmethyl-1H-benzoimidazole derivatives?

  • Methodology :

  • Intermediate Stabilization : Protect reactive groups (e.g., Boc protection for amines) during alkylation steps .
  • Catalyst Optimization : Screen Pd-based catalysts for Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .
  • Solvent Selection : Use high-boiling solvents (e.g., toluene) for reflux reactions to minimize side-product formation .

Q. Which in vitro assays are suitable for evaluating the compound’s activity against neurodegenerative targets?

  • Methodology :

  • Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s assay with donepezil as a reference (IC₅₀ ~10 nM) .
  • Tau Aggregation Assays : Thioflavin-T fluorescence to monitor inhibition of fibril formation .
  • Neuroprotection Models : SH-SY5Y cell viability assays under oxidative stress (H₂O₂-induced) with pre-treatment protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.